Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl-
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Overview
Description
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- is a unique organic compound with the molecular formula C19H14 and a molecular weight of 242.3145 g/mol . This compound features a bicyclic structure with a cyclopropane ring fused to a benzene ring, and two phenyl groups attached at the 2 and 5 positions of the cyclopropane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylacetylene with a cyclopropylidene intermediate under specific conditions . The reaction conditions often include the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
the principles of cyclopropanation and the use of diphenylacetylene as a precursor are fundamental to its production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism by which Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: This compound lacks the phenyl groups present in Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl-, making it less sterically hindered.
Cyclopropabenzene: Similar in structure but without the additional phenyl groups, leading to different reactivity and stability.
1,3,5-Norcaratriene: Another related compound with a similar bicyclic structure but different substituents.
Uniqueness
Bicyclo(4.1.0)hepta-1,3,5-triene, 2,5-diphenyl- is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. These phenyl groups provide additional sites for substitution reactions and affect the compound’s overall stability .
Properties
CAS No. |
52750-12-6 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H14/c1-3-7-14(8-4-1)16-11-12-17(19-13-18(16)19)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
GWDDTHGMCIPFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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